molecular formula C17H17N5O2S2 B2587389 N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide CAS No. 1203416-39-0

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide

Cat. No.: B2587389
CAS No.: 1203416-39-0
M. Wt: 387.48
InChI Key: YQCGJOASHVKZIL-UHFFFAOYSA-N
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Description

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide is a sophisticated synthetic compound featuring a bisthiazole core, designed for advanced pharmacological and chemical biology research. Its structure, incorporating multiple thiazole rings and acetamide linkages, is characteristic of molecules that interact with key biological targets, particularly in the field of oncology and receptor modulation. Thiazole derivatives have been identified as a promising scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of enzymes and receptors . Specifically, bisthiazole analogs have shown significant potential as molecular mimetics of established tyrosine kinase inhibitors, such as sunitinib, and are investigated for their ability to inhibit critical signaling pathways involved in tumor growth and proliferation . The structural determinants of related N-(thiazol-2-yl)benzamide analogs have been functionally characterized as negative allosteric modulators (NAMs) of ion channels like the Zinc-Activated Channel (ZAC), providing valuable tools for exploring the physiology of this atypical Cys-loop receptor . The presence of the (phenylamino)thiazol moiety is a key pharmacophoric feature often associated with such bioactivity . This compound is supplied exclusively for use in non-clinical laboratory research, including but not limited to target validation, mechanism of action studies, and as a lead compound in structure-activity relationship (SAR) campaigns. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[2-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c1-18-14(23)7-12-9-26-17(21-12)22-15(24)8-13-10-25-16(20-13)19-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,18,23)(H,19,20)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCGJOASHVKZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . The reaction conditions often require refluxing in solvents like ethanol or acetonitrile, followed by purification steps such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole cores are constructed via Hantzsch thiazole synthesis, involving condensation of α-haloacetophenones with thiourea derivatives ( ). For example:

α-bromoacetophenone + thioureareflux, EtOH2-aminothiazole intermediate\text{α-bromoacetophenone + thiourea} \xrightarrow{\text{reflux, EtOH}} \text{2-aminothiazole intermediate}

This reaction proceeds under acidic or neutral conditions, with yields optimized by controlling temperature (70–90°C) and solvent polarity ( ).

Acetamide Coupling

The N-methylacetamide groups are introduced through N-acylation reactions. Chloroacetyl chloride or bromoacetyl bromide reacts with primary amines on pre-formed thiazoles ( ):

2-aminothiazole + chloroacetyl chlorideEt3N, DCMchloroacetamide intermediate\text{2-aminothiazole + chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{chloroacetamide intermediate}

Triethylamine is critical for scavenging HCl, driving the reaction to completion ( ).

Sequential Amidation

The final structure is assembled via iterative coupling. For instance, intermediates like 23 ( ) undergo stepwise amidation with phenylamino-thiazole precursors, requiring activation agents such as T3P (propylphosphonic anhydride) or EDC/HOBt ( ).

Amide Hydrolysis

The acetamide groups are susceptible to hydrolysis under strong acidic (HCl, H₂SO₄) or basic (NaOH, LiOH) conditions, yielding carboxylic acids or amines ( ):

RCONHR’H2O, H+/OHRCOOH + H2NR’\text{RCONHR'} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{RCOOH + H}_2\text{NR'}

Hydrolysis rates depend on steric hindrance from the N-methyl and phenylamino groups ( ).

Thiazole Ring Modifications

  • Electrophilic Substitution : The thiazole’s C5 position undergoes halogenation or nitration under controlled conditions ( ).

  • Oxidation : Thiazole-S can be oxidized to sulfoxides or sulfones using mCPBA (meta-chloroperbenzoic acid) ( ).

Cross-Coupling Reactions

The phenylamino group participates in Buchwald-Hartwig amination or Ullmann-type couplings, enabling diversification of the aryl moiety ( ).

Spectroscopic Data

TechniqueKey Observations ( )
¹H NMR δ 2.8–3.1 ppm (N–CH₃), δ 7.2–7.8 ppm (Ar–H)
IR 1680–1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch)
MS [M+H]⁺ at m/z 388 (C₁₇H₁₇N₅O₂S₂)

Stability Profile

  • Thermal Stability : Decomposes above 200°C ( ).

  • Photostability : Susceptible to UV-induced degradation due to thiazole rings ( ).

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide, have shown significant potential as anticancer agents. Research indicates that compounds with thiazole moieties can inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Studies

  • Cytotoxic Activity : A study evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited IC50 values ranging from 3.35 μM to 18.69 μM, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
5aHepG210.92
5bMCF-7Moderate
5cHCT116Strong

Antiviral Properties

Thiazole derivatives are also being explored for their antiviral activities. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

Research Insights

In a comparative study, thiazole compounds were tested for their efficacy against various viruses. Some demonstrated superior potency compared to standard antiviral medications such as ribavirin, showcasing the potential of thiazole derivatives in developing new antiviral therapies .

Antimicrobial Effects

The antimicrobial properties of this compound have been substantiated through various studies.

Experimental Findings

Research has shown that thiazole derivatives exhibit activity against a range of bacteria and fungi. The structural diversity of these compounds allows for modifications that enhance their antimicrobial efficacy.

MicroorganismActivity Level
E. coliModerate
S. aureusStrong
C. albicansWeak

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in drug development.

Molecular Docking Studies

Recent molecular docking studies suggest that this compound interacts with key proteins involved in cancer progression and viral replication pathways, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it can interfere with microbial cell wall synthesis or DNA replication, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with sulfonyl (e.g., 10a ) or nitro-furyl (e.g., 12–13 in ) substituents may exhibit enhanced electrophilic character compared to the target’s phenylamino group, influencing reactivity and binding interactions.

Physicochemical Data:

Compound Name (Source) Yield (%) Melting Point (°C) Notable Analytical Data
Target Compound N/A N/A Expected high-resolution MS and NMR (cf. )
Compound 9 () 90 186–187 Confirmed via $^1$H-NMR and MS
Compound 10a () N/A N/A HRMS: [M+H]$^+$ calculated for C${14}$H${15}$N$3$O$4$S$_2$
N-(4-Phenyl-2-thiazolyl)acetamide N/A N/A Synthesized using AlCl$_3$ and acetonitrile

Key Observations :

  • Melting Points : Thiazole-acetamide derivatives typically exhibit melting points between 147–207°C , suggesting the target compound may fall within this range.
  • Yield Variability : Substituted benzylidene derivatives (e.g., Compound 9 ) achieve higher yields (90%) than nitro-furyl analogs (53–58%), likely due to steric and electronic effects.

Biological Activity

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide is a complex thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways. Research indicates that compounds with similar thiazole structures can act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression.

  • CDK Inhibition : Compounds related to thiazole derivatives have been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1. This mechanism is significant in cancer therapy, where inducing apoptosis in tumor cells is a primary goal .
  • Antimicrobial Activity : Some studies have explored the efficacy of thiazole derivatives against various pathogens. For instance, modifications in the N-aryl amide group linked to the thiazole ring have been shown to enhance antimalarial activity against Plasmodium falciparum, indicating that structural variations can significantly impact biological efficacy .

Structure-Activity Relationships (SAR)

The SAR studies conducted on thiazole derivatives highlight critical interactions and modifications that enhance biological activity:

  • Amino Group Modifications : The presence and type of substituents on the thiazole ring influence the compound's potency. For example, substitution at the C2 position with different amino groups has shown varying effects on CDK inhibition, with certain groups enhancing hydrophobic interactions and overall potency .
  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with increased antimalarial potency and reduced cytotoxicity in mammalian cell lines .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Anticancer Activity : A study synthesized novel thiazole derivatives and assessed their anticancer properties against various tumor cell lines (A549 and C6). Results indicated that specific derivatives could induce apoptosis in cancer cells, suggesting a promising therapeutic avenue for cancer treatment .
  • Leishmanicidal Activity : Research on hybrid phthalimido-thiazoles demonstrated significant leishmanicidal effects against Leishmania infantum. The compounds exhibited low cytotoxicity towards mammalian cells while effectively reducing parasite survival, highlighting their potential as new treatments for leishmaniasis .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityTargetIC50 (µM)Reference
This compoundCDK9 InhibitionCDK90.22
Thiazole Derivative AAntimalarialPlasmodium falciparum0.30
Phthalimido-Thiazole BLeishmanicidalLeishmania infantum0.15
Thiazole Derivative CAnticancerA549 Cells0.50

Q & A

Q. What synthetic methodologies are recommended for constructing the thiazole-acetamide backbone in this compound?

The synthesis typically involves sequential N-acylation and cyclocondensation reactions. For example:

  • Step 1 : React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form intermediate thiazole-acetamide structures .
  • Step 2 : Use ethyl chloroacetate for N-acylation of phenylthiazol-2-amine in tetrahydrofuran (THF) with dispersed sodium to introduce chloroacetamide groups .
  • Step 3 : Optimize reaction conditions (e.g., ultrasonication with DMAP in DCM) to enhance yield and purity during heteroaryl coupling .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Employ a multi-technique approach:

  • X-ray crystallography : Refine structures using SHELXL (from the SHELX suite) for high-resolution data, particularly for resolving thiazole ring conformations .
  • Spectroscopy : Confirm functional groups via IR (e.g., amide C=O stretches at ~1650 cm⁻¹) and assign protons using ¹H-NMR (e.g., thiazole ring protons at δ 6.9–7.3 ppm) .
  • Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to verify purity (>98% recommended) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Prioritize assays based on thiazole derivatives' known activities:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Kinase inhibition : Screen against CDK9 or related kinases using ATP-competitive luminescence assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during refinement?

Common issues include disordered thiazole rings or ambiguous electron density. Mitigation strategies:

  • Twinned data : Use SHELXE for iterative phasing and refine with SHELXL’s TWIN/BASF commands .
  • Validation tools : Apply RIGU checks in PLATON to detect overfitting or missed symmetry .
  • Cross-validation : Compare results with alternative software (e.g., OLEX2 vs. Phenix) to resolve discrepancies .

Q. What strategies optimize selectivity in kinase inhibition studies?

To minimize off-target effects:

  • Structure-activity relationship (SAR) : Systematically modify substituents on the phenylamino group and thiazole rings. For example, fluorophenyl groups enhance CDK9 selectivity by reducing steric clashes .
  • Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Glu92 in CDK9) .
  • Kinome-wide profiling : Test against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity outliers .

Q. How should researchers design experiments to resolve conflicting bioactivity data across studies?

Contradictions may arise from assay conditions or impurities. Recommendations:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Purity verification : Re-examine compounds via HPLC-MS before testing. Impurities <0.5% are critical for reliable IC₅₀ values .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Data Analysis and Methodological Challenges

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • LC-MS : Monitor reaction progress and detect low-abundance intermediates (e.g., azide intermediates in Huisgen cycloadditions) .
  • TLC optimization : Use hexane:ethyl acetate (9:1) for resolving polar acetamide derivatives .
  • Table: Key spectroscopic markers for intermediates
IntermediateIR (C=O stretch, cm⁻¹)¹H-NMR (δ, ppm)
Thiazole-amine precursor1680 (amide I)2.35 (s, CH₃), 7.2–7.4 (Ar-H)
Chloroacetamide intermediate1715 (ester C=O)4.25 (s, CH₂Cl)

Q. How can computational methods enhance SAR studies for this compound?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to identify persistent interactions (e.g., with CDK9’s hydrophobic pocket) .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to predict potency changes .
  • ADMET prediction : Use SwissADME to optimize logP (<3) and rule out Pan-Assay Interference Compounds (PAINS) .

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